molecular formula C19H21NO B5682846 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one

1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one

Cat. No.: B5682846
M. Wt: 279.4 g/mol
InChI Key: VGKXNIMVSZFWCO-UHFFFAOYSA-N
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Description

1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one is a chemical compound that belongs to the class of dibenzoazepines. This compound is known for its unique structure, which includes a dibenzoazepine core with a dimethyl-propanone substituent. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one typically involves the reaction of dibenzo[b,f]azepine derivatives with appropriate reagents to introduce the dimethyl-propanone group. One common method involves the alkylation of dibenzo[b,f]azepine with a suitable alkylating agent, followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-2,2-dimethyl-propan-1-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)18(21)20-16-10-6-4-8-14(16)12-13-15-9-5-7-11-17(15)20/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKXNIMVSZFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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